

Navigating Environmental Risk: A Technical Guide to the Physicochemical Properties of DEHP

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Compound of Interest

Compound Name: Diethylhexylphthalate

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This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Di(2-ethylhexyl) phthalate (DEHP) essential for environmental modeling and risk assessment. Understanding these properties is critical for predicting the fate, transport, and potential impact of this ubiquitous plasticizer in various environmental compartments. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the environmental pathways of DEHP.

Core Physicochemical Data for Environmental Modeling

The behavior of DEHP in the environment is governed by a set of key physicochemical parameters. These values are fundamental inputs for predictive environmental models, helping to estimate its distribution in air, water, soil, and biota. The following table summarizes the essential data for DEHP.

Property	Value	Units	Significance in Environmental Modeling
Molecular Weight	390.57	g/mol	A fundamental property influencing diffusion and transport.
Water Solubility	0.003 - 0.27	mg/L	Low solubility indicates a tendency to partition into soil, sediment, and biota rather than remaining in the water column. [1] [2]
Vapor Pressure	3.4×10^{-5} - 1.42×10^{-7}	Pa / mm Hg	Low vapor pressure suggests that volatilization from water and soil surfaces is not a primary transport mechanism. [1] [2]
Log K _{ow} (Octanol-Water Partition Coefficient)	7.5 - 7.6	Unitless	A high log K _{ow} value signifies a strong tendency to bioaccumulate in the fatty tissues of organisms. [1] [2]
Log K _{oc} (Organic Carbon-Water Partition Coefficient)	4.9 - 6.0	Unitless	A high log K _{oc} indicates strong adsorption to organic matter in soil and sediment, limiting its mobility in these compartments. [3]

Henry's Law Constant	4.43	Pa m ³ /mol	A low value further confirms that DEHP is not readily transferred from water to the atmosphere.[1]
Biodegradation	Readily biodegradable under aerobic conditions	-	While persistent under anaerobic conditions, DEHP can be broken down by microorganisms in the presence of oxygen. [4]
Hydrolysis	Considered stable	-	Chemical breakdown in water is not a significant degradation pathway.
Photolysis	Negligible	-	Degradation by sunlight is not a major environmental fate process.[5]

Detailed Experimental Protocols

The accurate determination of the physicochemical properties of DEHP relies on standardized and validated experimental methodologies. The following section details the principles behind the key experimental protocols, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined by establishing a saturated solution and measuring the concentration of the substance in the aqueous phase. For poorly soluble substances like DEHP, two primary methods are employed:

- **Flask Method:** A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of DEHP in the filtered aqueous phase is then determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).^[6]
- **Column Elution Method:** A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of DEHP in the eluate is measured over time until a plateau is reached, indicating saturation.^{[6][7]}

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. For compounds with low volatility like DEHP, specialized methods are required:

- **Gas Saturation Method:** A stream of inert gas is passed through or over the test substance at a known flow rate and constant temperature.^{[8][9]} The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping and subsequent analysis (e.g., by GC-MS). The vapor pressure can then be calculated from the amount of substance and the volume of gas passed.^{[8][9][10]}
- **Partial Saturator Tube Method:** In this variation, a carrier gas flows through a tube coated with the test substance. By modeling the mass transfer within the tube, the vapor pressure can be determined even if the gas stream does not reach full saturation, offering a more efficient measurement.

Octanol-Water Partition Coefficient (Log K_{ow})

Log K_{ow} is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a substance.

- **Shake Flask Method (OECD Guideline 107):** This classic method involves dissolving the test substance in a mixture of n-octanol and water.^{[11][12][13]} The mixture is shaken to allow for partitioning between the two phases. After the phases have separated (often aided by centrifugation), the concentration of the substance in both the octanol and water layers is measured.^{[11][12][13]} The ratio of these concentrations gives the partition coefficient. This method is generally suitable for substances with log K_{ow} values between -2 and 4.^[12]

- **High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117):** This method estimates the $\log K_{ow}$ based on the retention time of the substance on a reverse-phase HPLC column.^{[3][11][14][15]} The column's stationary phase is nonpolar, and the mobile phase is polar. Substances with higher lipophilicity will have longer retention times. A calibration curve is generated using reference compounds with known $\log K_{ow}$ values to determine the $\log K_{ow}$ of the test substance. This method is suitable for a $\log K_{ow}$ range of 0 to 6.^{[3][11][14][15]}

Organic Carbon-Water Partition Coefficient (K_{oc})

K_{oc} describes the partitioning of a chemical between the organic carbon in soil or sediment and water, indicating its mobility in these media.

- **Batch Equilibrium Method (OECD Guideline 106):** In this method, a solution of the test substance in water is equilibrated with a known amount of soil or sediment with a defined organic carbon content.^{[16][17][18]} The mixture is agitated for a period sufficient to reach equilibrium. The concentration of the substance remaining in the aqueous phase is then measured. The amount adsorbed to the solid phase is calculated by difference. The adsorption coefficient (K_d) is determined, and from this, the K_{oc} is calculated by normalizing to the organic carbon content of the soil or sediment.^{[16][17][18]}
- **HPLC Estimation Method (OECD Guideline 121):** Similar to the $\log K_{ow}$ determination, this method utilizes HPLC to estimate K_{oc} . The retention time of the test substance on a stationary phase that mimics soil organic matter is measured. A correlation is established with reference substances of known K_{oc} values to estimate the K_{oc} of the test substance.^{[19][20][21][22]}

Henry's Law Constant

Henry's Law constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. It is crucial for modeling air-water exchange.

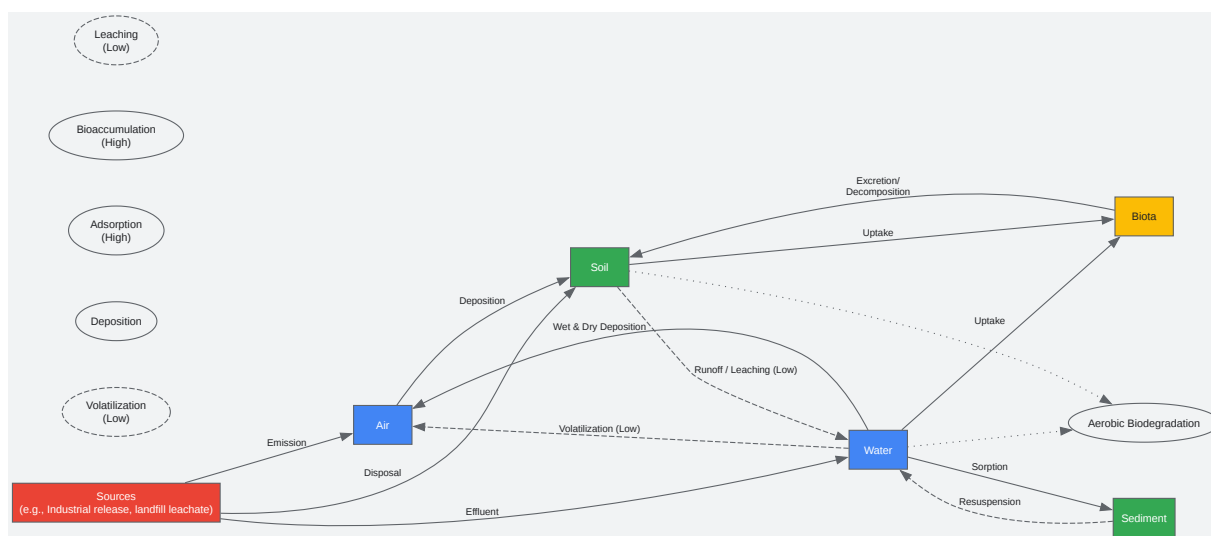
- **Inert Gas Stripping Method:** An inert gas is bubbled through an aqueous solution of the test substance. The concentration of the substance in the off-gas is monitored over time. The rate of removal of the substance from the solution is proportional to its Henry's Law constant.

Degradation Studies

- Hydrolysis (OECD Guideline 111): The rate of hydrolysis is determined by incubating the test substance in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) The concentration of the test substance is measured over time to determine the rate of its disappearance due to hydrolysis.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Photolysis (OECD Guideline 316): This guideline assesses the potential for a chemical to be transformed by direct absorption of sunlight in water.[\[2\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) A solution of the test substance is exposed to a light source that simulates natural sunlight.[\[2\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) The concentration of the test substance is monitored over time to determine the rate of phototransformation. Dark controls are used to differentiate between photochemical and other degradation processes.[\[28\]](#)
- Ready Biodegradability (OECD Guideline 301): This series of tests evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[\[1\]](#)[\[31\]](#) Common methods include the CO₂ Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F).[\[32\]](#)[\[33\]](#) In these tests, the test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. Biodegradation is determined by measuring the amount of CO₂ produced or oxygen consumed over a 28-day period.[\[32\]](#)[\[33\]](#)

Environmental Fate and Transport of DEHP

The physicochemical properties of DEHP dictate its movement and persistence in the environment. The following diagram illustrates the key environmental fate and transport pathways for DEHP.



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Caption: Environmental fate and transport pathways of DEHP.

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